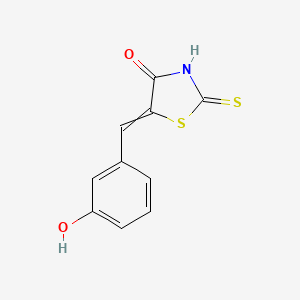

5-(m-Hydroxybenzylidene)rhodanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQNEHSJTBPNPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Context Within Rhodanine Scaffold Chemistry

The foundation of 5-(m-Hydroxybenzylidene)rhodanine lies within the chemistry of the rhodanine (B49660) scaffold. Rhodanine, a five-membered heterocyclic compound, serves as a versatile building block in medicinal chemistry. ontosight.airesearchgate.net Its derivatives are known to exhibit a wide spectrum of pharmacological activities. nih.gov The rhodanine core's amenability to chemical modification allows for the creation of extensive libraries of compounds with diverse properties. nih.gov

The synthesis of rhodanine derivatives often involves a Knoevenagel condensation between the rhodanine core and an appropriate aldehyde. nih.gov In the case of this compound, this reaction occurs with m-hydroxybenzaldehyde. This straightforward synthetic route contributes to the accessibility of this class of compounds for research purposes.

Significance of the Arylidene Thiazolidinone Core in Academic Inquiry

The arylidene thiazolidinone core, exemplified by the structure of 5-(m-Hydroxybenzylidene)rhodanine, is a key feature driving its scientific interest. This structural motif consists of a thiazolidinone ring linked to an aryl group via an exocyclic double bond. nih.gov This arrangement results in a conjugated system that influences the molecule's electronic properties and reactivity. nih.gov

The presence of the 5-arylidene fragment is crucial for the biological activities observed in many rhodanine (B49660) derivatives. nih.gov The nature and substitution pattern of the aryl ring, such as the meta-positioned hydroxyl group in this compound, can significantly modulate these activities. nih.gov This core structure has been associated with a range of biological effects, including antibacterial, antifungal, antiviral, and anticancer properties in related compounds. ontosight.ainih.gov

Overview of Research Trajectories for 5 M Hydroxybenzylidene Rhodanine

Established Synthetic Pathways for 5-Arylidene Rhodanines

The construction of the 5-arylidene rhodanine framework is predominantly achieved through well-established condensation reactions. These methods have been refined to accommodate a wide range of substrates and to improve reaction conditions.

The Knoevenagel condensation is the cornerstone for the synthesis of 5-arylidene rhodanines. ekb.eg This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, rhodanine, with a carbonyl compound, such as m-hydroxybenzaldehyde. ekb.eg The reaction proceeds through a nucleophilic addition followed by dehydration to yield the α,β-unsaturated product. ekb.eg

A variety of catalysts and reaction conditions have been employed to facilitate this transformation. Traditional methods often utilize bases like sodium acetate in acetic acid. nanobioletters.com More contemporary approaches have explored the use of ionic liquids, such as 1-butyl-3-methyl imidazolium hydroxide and [Et3NH][HSO4], which can act as both catalyst and solvent, often leading to higher yields and simpler workup procedures. nanobioletters.comresearchgate.net For instance, the use of [Et3NH][HSO4] at 80°C has been shown to be effective. nanobioletters.com Microwave irradiation has also been employed to accelerate the reaction, with syntheses being completed in as little as four minutes. ekb.eg The choice of catalyst and solvent system can significantly influence the reaction rate and the purity of the final product. ekb.eg

| Catalyst | Solvent/Conditions | Temperature (°C) | Reference |

|---|---|---|---|

| CH3COONa | CH3COOH | Not specified | nanobioletters.com |

| KF/Al2O3 | CH2Cl2, Microwave (350W) | Not specified | ekb.eg |

| [Et3NH][HSO4] | Solvent-free | 80 | researchgate.net |

| CuFe2O4 NPs | Water | 100 | nanobioletters.com |

| 1-butyl-3-methyl imidazolium hydroxide | Water | Room Temperature | nanobioletters.com |

| Di-Isopropyl Ethyl Ammonium Acetate (DIPEAc) | Solvent-free | Room Temperature | scholarsresearchlibrary.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient and atom-economical approach to synthesizing diverse molecular libraries. dovepress.commdpi.com While direct MCRs for the one-pot synthesis of 5-arylidene rhodanines from elementary starting materials are less common, sequential one-pot strategies are prevalent. These often involve the initial formation of the rhodanine ring followed by an in-situ Knoevenagel condensation. For instance, a one-pot, three-step protocol using carbon disulfide, an amine, and chloroacetic acid under microwave irradiation has been developed for the rapid synthesis of N-substituted rhodanines, which can then be further functionalized. researchgate.net The development of novel MCRs remains an active area of research to streamline the synthesis of complex heterocyclic compounds. mdpi.com

In line with the principles of green chemistry, several catalyst-free and environmentally benign methods for the synthesis of 5-arylidene rhodanines have been developed. These methods aim to minimize waste, avoid hazardous solvents, and reduce energy consumption.

One notable approach involves the use of polyethylene glycol (PEG) as a recyclable solvent at 80°C, which facilitates the reaction without the need for an external catalyst. nih.govnih.govresearchgate.net Another sustainable method employs deep eutectic solvents (DES), such as a mixture of L-proline and glycerol, which can act as both the solvent and catalyst, enabling the reaction to proceed efficiently at 60°C. nih.gov These catalyst-free approaches often result in high yields and allow for simple product isolation, typically by filtration after the addition of water. nih.govnih.gov Furthermore, solvent-free syntheses have been reported, for instance, using a task-specific ionic liquid like 2-hydroxyethylammonium formate, which allows the reaction to proceed at room temperature. researchgate.net

| Method | Solvent/Medium | Temperature (°C) | Key Advantage | Reference |

|---|---|---|---|---|

| Catalyst-free | Polyethylene Glycol (PEG) | 80 | Recyclable solvent, no external catalyst | nih.govnih.govresearchgate.net |

| Catalyst-free | L-proline/Glycerol (DES) | 60 | Sustainable, biodegradable solvent/catalyst system | nih.gov |

| Catalyst-free | Choline chloride:urea (DES) | Not specified | Environmentally friendly, catalyst-free | researchgate.net |

| Catalyst-mediated | Water | 100 | Use of green solvent, recyclable catalyst (CuFe2O4 NPs) | nanobioletters.com |

| Solvent-free | 2-Hydroxyethylammonium formate (TSIL) | Room Temperature | No organic solvent, mild conditions | researchgate.net |

Regioselective and Stereoselective Synthesis Considerations

The biological activity of 5-arylidene rhodanines can be significantly influenced by their stereochemistry and the nature of substituents on the rhodanine ring. Therefore, controlling these aspects during synthesis is of paramount importance.

The Knoevenagel condensation leading to 5-arylidene rhodanines can potentially yield both (Z) and (E) isomers. However, syntheses of these compounds predominantly result in the formation of the more thermodynamically stable (Z)-isomer. mdpi.com The configuration of the exocyclic double bond is typically determined using NMR spectroscopy, where the chemical shift of the vinylic proton is indicative of the isomer. For the (Z)-isomer, the vinyl proton signal appears further downfield compared to the (E)-isomer. mdpi.commdpi.com For example, the vinyl proton for (Z)-5-(4-nitrobenzylidene)-3-allyl-2-thioxo-1,3-thiazolidin-4-one appears at δ 7.93 ppm. mdpi.com While the formation of the (Z)-isomer is generally favored, the specific reaction conditions, including the choice of catalyst and solvent, can play a role in the stereochemical outcome. mdpi.comnih.gov

The N-3 position of the rhodanine ring is a key site for chemical modification to generate libraries of analogs with diverse properties. ekb.egtandfonline.comnih.gov The introduction of various substituents at this position can significantly impact the molecule's biological activity. researchgate.net

The synthesis of N-3 substituted rhodanines can be achieved through several routes. One common approach involves the reaction of an amine with carbon disulfide and an α-halocarboxylic acid. researchgate.net Another method is the reaction of an N-substituted amine with bis(carboxymethyl)trithiocarbonate. researchgate.net These N-substituted rhodanines can then undergo Knoevenagel condensation with aldehydes to yield the desired 3,5-disubstituted products. ekb.egnih.gov For example, N-allylrhodanine can be condensed with p-nitrobenzaldehyde in acetic acid. mdpi.com This modular approach allows for the systematic exploration of the structure-activity relationship by varying the substituent at the N-3 position. researchgate.net

Reaction Mechanism Elucidation for Rhodanine Derivatives

The synthesis of 5-arylmethylene rhodanine derivatives, including this compound, is predominantly achieved through the Knoevenagel condensation. chemistrylearner.compw.live This reaction involves the nucleophilic addition of an active methylene compound, in this case, rhodanine, to an aldehyde, followed by a dehydration step to yield the final α,β-unsaturated product. chemistrylearner.com The elucidation of the reaction mechanism provides critical insights into the reactivity of the rhodanine scaffold and allows for the optimization of reaction conditions to achieve higher yields and purity.

The generally accepted mechanism for the Knoevenagel condensation in the context of rhodanine synthesis proceeds through several key steps. chemistrylearner.comresearchgate.netorganic-chemistry.org The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which plays a crucial role in the initial activation of the rhodanine molecule. chemistrylearner.comorganic-chemistry.org

The methylene group at the C-5 position of the rhodanine ring is flanked by two electron-withdrawing groups (a thiocarbonyl and a carbonyl group), rendering the protons on this carbon acidic and susceptible to deprotonation by a base. researchgate.netnih.gov This initial deprotonation results in the formation of a resonance-stabilized enolate anion, which acts as the key nucleophile in the subsequent steps.

The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, in this instance, m-hydroxybenzaldehyde. This step leads to the formation of an unstable aldol-type addition intermediate. This intermediate is transient and readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically more stable C=C double bond of the final this compound product. The driving force for this elimination is the formation of a conjugated system extending from the aromatic ring through the newly formed double bond to the rhodanine ring.

A plausible mechanistic pathway is outlined below:

Step 1: Enolate Formation The basic catalyst (B:) abstracts a proton from the active methylene group of rhodanine to form a resonance-stabilized enolate ion.

Step 2: Nucleophilic Attack The enolate ion acts as a nucleophile and attacks the carbonyl carbon of m-hydroxybenzaldehyde, forming an aldol addition intermediate.

Step 3: Dehydration The aldol intermediate is protonated and subsequently undergoes dehydration to form the final product, this compound, with the regeneration of the catalyst.

The efficiency and rate of the Knoevenagel condensation can be influenced by several factors, including the nature of the catalyst, the solvent, and the reaction temperature. For instance, the use of a more efficient catalytic system can lead to higher yields in shorter reaction times. researchgate.net Some protocols have explored catalyst-free conditions, for example, using polyethylene glycol (PEG) as a solvent, which can promote the reaction via an addition-elimination process. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have also been utilized to investigate the electronic properties and reactivity of rhodanine derivatives. researchgate.net These studies help in understanding the electron distribution within the molecule and identifying the most probable sites for nucleophilic and electrophilic attacks, further corroborating the proposed reaction mechanisms. researchgate.net

The following table summarizes typical reaction parameters that have been reported for the synthesis of various 5-arylmethylene rhodanine derivatives via the Knoevenagel condensation, which are applicable to the synthesis of this compound.

| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Substituted Benzaldehydes | Piperidine | Ethanol | 4-8 | 75-90 |

| Substituted Benzaldehydes | Anhydrous Sodium Acetate | Glacial Acetic Acid | 6-10 | 70-85 |

| Aromatic Aldehydes | None | Polyethylene Glycol (PEG) | 1-2 | 85-95 |

This table presents a generalized summary of reaction conditions based on findings for similar rhodanine derivatives and may not represent specific data for this compound.

Advanced Spectroscopic Techniques for Structural Confirmation and Analysis

Spectroscopic methods are indispensable tools for the structural elucidation of organic molecules. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are vital for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons of the m-hydroxyphenyl group typically appear as a complex multiplet in the downfield region of the spectrum. The vinylic proton of the benzylidene group gives a distinct singlet, and the N-H proton of the rhodanine ring also produces a characteristic signal. The hydroxyl proton signal can sometimes be broad and its position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms within the molecule. Key resonances include those for the carbonyl (C=O) and thiocarbonyl (C=S) groups of the rhodanine ring, which appear at the most downfield chemical shifts. The carbon atoms of the aromatic ring and the exocyclic double bond also show characteristic signals. Two-dimensional NMR techniques, such as HSQC and HMBC, are often used to definitively assign the proton and carbon signals and to confirm the connectivity within the molecule.

Interactive Data Table: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| NH (Rhodanine) | ~12.0 - 13.5 | - |

| C=O (Rhodanine) | - | ~165 - 175 |

| C=S (Rhodanine) | - | ~190 - 205 |

| CH₂ (Rhodanine) | ~4.0 - 4.5 | ~30 - 35 |

| =CH (Benzylidene) | ~7.5 - 7.8 | ~120 - 130 |

| C-1' (Aromatic) | - | ~130 - 135 |

| C-2' (Aromatic) | ~7.0 - 7.3 | ~115 - 120 |

| C-3' (Aromatic) | - | ~155 - 160 |

| C-4' (Aromatic) | ~6.8 - 7.1 | ~118 - 122 |

| C-5' (Aromatic) | ~7.2 - 7.5 | ~130 - 135 |

| C-6' (Aromatic) | ~6.9 - 7.2 | ~120 - 125 |

| OH (Phenolic) | Variable | - |

| Note: These are estimated values based on data for similar rhodanine derivatives and may vary depending on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the rhodanine ring typically appears around 3100-3300 cm⁻¹. Strong absorption bands corresponding to the C=O and C=S stretching vibrations are observed around 1700-1750 cm⁻¹ and 1200-1300 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring and the benzylidene group are found in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for rhodanine derivatives involve cleavage of the rhodanine ring and fragmentation of the benzylidene substituent. nih.gov

Interactive Data Table: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Characteristic Value/Range |

| Infrared (IR) Spectroscopy | O-H Stretch (Phenolic) | 3200 - 3600 cm⁻¹ (broad) |

| N-H Stretch (Rhodanine) | 3100 - 3300 cm⁻¹ | |

| C=O Stretch (Rhodanine) | 1700 - 1750 cm⁻¹ | |

| C=S Stretch (Rhodanine) | 1200 - 1300 cm⁻¹ | |

| C=C Stretch (Aromatic/Vinylic) | 1450 - 1600 cm⁻¹ | |

| Mass Spectrometry (MS) | Molecular Ion (M) | m/z ~237 |

| [M-H]⁻ Ion | m/z ~236 |

Electrochemical Behavior and Redox Characterization

The electrochemical properties of this compound are of interest for understanding its reactivity and for potential applications in electrochemical sensors. Voltammetric techniques are commonly employed to study its redox behavior.

The electrochemical data obtained from voltammetric studies can be directly correlated with the molecular structure of this compound. The oxidation potential is influenced by the ease with which an electron can be removed from the molecule. The presence of the electron-donating hydroxyl group is expected to lower the oxidation potential compared to unsubstituted benzylidene rhodanine. Conversely, the electron-withdrawing nature of the rhodanine ring affects the reduction potential. By comparing the electrochemical data of a series of substituted benzylidene rhodanine derivatives, a quantitative structure-activity relationship (QSAR) can be established, providing insights into how different substituents modulate the redox properties.

Interactive Data Table: Expected Electrochemical Parameters for this compound

| Electrochemical Parameter | Description | Expected Observation |

| Anodic Peak Potential (Epa) | Potential at which oxidation occurs | A distinct oxidation peak corresponding to the phenolic hydroxyl group. |

| Cathodic Peak Potential (Epc) | Potential at which reduction occurs | Potential reduction peaks associated with the rhodanine ring or the benzylidene moiety. |

| Reversibility | Nature of the electron transfer process | The redox processes may be quasi-reversible or irreversible depending on the stability of the generated radical species. |

Advanced Analytical Applications in Detection Systems

The unique structural and electronic features of this compound make it a promising candidate for use in advanced analytical detection systems. Its ability to act as a chromophore and potentially as a fluorophore, coupled with the presence of a chelating rhodanine moiety, opens up possibilities for its use as a chemosensor.

Rhodanine derivatives have been extensively studied as colorimetric and fluorescent sensors for the detection of various metal ions. The nitrogen and sulfur atoms of the rhodanine ring, along with the carbonyl oxygen, can act as binding sites for metal ions. Upon complexation with a specific metal ion, a change in the absorption or fluorescence properties of the molecule can be observed. The m-hydroxy group on the benzylidene ring can also participate in metal ion coordination, potentially enhancing the selectivity and sensitivity of the sensor. For instance, rhodanine-based probes have been successfully employed for the detection of heavy metal ions such as mercury(II), copper(II), and silver(I). The development of such sensors is a significant area of research with applications in environmental monitoring and biological imaging. tandfonline.comtandfonline.commdpi.com

Development of Chemo-Sensors for Specific Analytes

Information not available.

Probing Metal Ion Interactions for Analytical Purposes

Information not available.

Iv. Computational Chemistry and Theoretical Characterization

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For rhodanine (B49660) derivatives, DFT calculations offer a detailed understanding of their chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. nih.govgrowingscience.com

For rhodanine derivatives, the introduction of a benzylidene group generally leads to a more conjugated system. The values of the HOMO energies for rhodanine derivatives often follow a trend where more electron-donating substituents increase the HOMO energy, making the molecule more prone to oxidation. mdpi.com This is consistent with experimental observations where derivatives with strong electron-donating groups exhibit lower oxidation potentials. mdpi.com A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and potential biological activity. nih.gov The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for Rhodanine Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Rhodanine (R1) | - | - | 4.430 (in gas) |

| 5-benzylidene rhodanine (R2) | - | - | 3.590 (in gas) |

| 5-(4-diethylamino-benzylidene) rhodanine (R3) | - | - | 3.120 (in gas) |

Note: This table provides illustrative data for related rhodanine derivatives to show general trends. Specific values for 5-(m-Hydroxybenzylidene)rhodanine would require a dedicated computational study. mdpi.com

The substitution on the rhodanine core significantly influences these parameters. For instance, substitutions that lead to a smaller energy gap generally result in a softer molecule, indicating higher reactivity. mdpi.com The electrophilicity index helps to quantify the molecule's ability to act as an electrophile. These calculations can predict how a molecule like this compound might behave in a chemical reaction. nih.gov

Table 2: Key Chemical Reactivity Parameters and Their Significance

| Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (σ) | σ = 1 / η | A measure of the molecule's polarizability. |

| Global Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | A measure of the stabilization in energy when the system acquires an additional electronic charge. |

This table outlines the common reactivity parameters derived from DFT calculations. mdpi.comnih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map uses a color scale to represent the electrostatic potential on the electron density surface.

Typically, red or yellow regions indicate a negative potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and sulfur. Blue regions represent a positive potential, indicating electron-poor areas that are prone to nucleophilic attack, commonly found around hydrogen atoms. nih.gov For a molecule like this compound, the MEP map would highlight the negative potential around the carbonyl and thiocarbonyl groups of the rhodanine ring and the hydroxyl group on the benzylidene moiety, while the hydrogen atoms would show positive potential.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. These methods are instrumental in drug discovery and understanding the biological activity of compounds like this compound.

Molecular docking studies predict the preferred orientation and conformation of a ligand when it binds to a protein's active site. nih.gov For rhodanine derivatives, docking studies have been performed against various protein targets to elucidate their potential mechanisms of action. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity.

The results of docking studies can reveal how this compound might fit into the binding pocket of a specific enzyme or receptor. This information is critical for structure-based drug design, allowing for the optimization of the ligand's structure to improve its binding affinity and selectivity.

Beyond predicting the binding pose, docking simulations also provide a detailed assessment of the non-covalent interactions between the ligand and the protein. nih.gov These interactions are fundamental to the stability of the ligand-protein complex and include:

Hydrogen Bonds: These are crucial for specificity and are often formed between the polar groups of the ligand (like the hydroxyl and carbonyl groups of this compound) and amino acid residues in the protein's active site.

Hydrophobic Interactions: The aromatic rings of the benzylidene group can engage in hydrophobic interactions with nonpolar residues of the protein.

π-Stacking: The aromatic system of the benzylidene moiety can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov

Salt Bridges: If the ligand and protein have charged groups, salt bridges can form, contributing significantly to the binding energy. nih.gov

A detailed analysis of these interactions helps to rationalize the binding affinity and can guide the design of new derivatives with improved biological activity. researchgate.netnottingham.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and related analogs, QSAR serves as a crucial tool for understanding the structural requirements for their biological effects and for guiding the design of new, more potent molecules. These studies translate molecular structures into numerical descriptors and use statistical methods to build predictive models.

The development of predictive QSAR models for rhodanine derivatives, including compounds like this compound, involves a systematic workflow. Initially, a dataset of rhodanine analogs with experimentally determined biological activities (e.g., anticancer cytotoxicity) is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Statistical techniques, most commonly Multiple Linear Regression (MLR), are employed to generate a mathematical equation that links a selection of these descriptors to the observed biological activity. The goal is to create a model that is not only statistically robust but also possesses strong predictive power for new, untested compounds.

The validity and predictive capability of these models are rigorously assessed using both internal and external validation techniques. Key statistical metrics include the coefficient of determination (R²), which measures the goodness-of-fit for the training data, and the cross-validation coefficient (q² or Q²), which assesses the model's internal predictive ability. A high Q² value (typically > 0.5) is indicative of a robust model. External validation, using a test set of compounds not included in the model's development, provides the ultimate proof of a model's predictive power. For instance, a QSAR study on the cytotoxic activity of rhodanine derivatives against Human T-cell lymphoma resulted in a model with satisfactory fitting and internal validation criteria (R² = 0.75; Q²LOO = 0.64). researchgate.netnih.govresearchgate.net Similarly, 3D-QSAR models like Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed, showing good external predictability with values such as r²pred of 0.841. nih.gov

| Model Type | Target Activity | Key Statistical Parameters | Source |

|---|---|---|---|

| 2D-QSAR | Cytotoxicity (Human T-cell lymphoma) | R² = 0.75, Q²LOO = 0.64 | researchgate.netnih.govresearchgate.net |

| 2D-QSAR | Cytotoxicity (MCF-7 breast cancer) | R²train = 0.913, Q²LOO = 0.870, R²test = 0.848 | nih.gov |

| 3D-QSAR (CoMSIA) | Anticancer Activity | r²pred = 0.841 | nih.gov |

A primary outcome of QSAR modeling is the identification of specific molecular features that are either beneficial or detrimental to the biological activity of interest. For the rhodanine class of compounds, these studies consistently highlight the importance of the interplay between the central rhodanine scaffold and the nature of the substituent on the benzylidene ring.

The models have revealed that the presence of atoms with higher polarizability in the outer regions of the molecule is a significant factor. researchgate.netnih.govresearchgate.net This suggests that dispersion forces and the ability to engage in induced-dipole interactions are critical for the compound's mechanism of action. Furthermore, molecular descriptors included in various models point to the importance of specific atomic contributions. For example, the oxygen atoms of the hydroxyl group on the phenyl ring and the rhodanine core, as well as the sulfur atoms of the rhodanine moiety, are frequently identified as key interaction points. researchgate.netnih.govresearchgate.net

| Structural Feature | Influence on Activity | Rationale from Computational Studies | Source |

|---|---|---|---|

| Rhodanine Core | Essential for activity | Provides key hydrogen bond acceptors (carbonyl oxygen) and donors (N-H), and interaction points (sulfur atoms). | researchgate.netresearchgate.net |

| Substitutions at Position 5 | Critical for modulating potency | The benzylidene moiety and its substituents (e.g., m-hydroxyl group) directly influence binding affinity and electronic properties. | nih.govnih.gov |

| High Polarizability | Enhances activity | QSAR descriptors reveal the importance of polarizable atoms, suggesting a role for van der Waals and dispersion forces in target interaction. | researchgate.netnih.govresearchgate.net |

| Oxygen and Sulfur Atoms | Key interaction points | Molecular docking studies aligned with QSAR results show these atoms forming crucial hydrogen bonds or other interactions with target residues. | researchgate.netresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules like this compound over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of conformational changes, flexibility, and intermolecular interactions at an atomic level. nih.govnih.gov

For rhodanine-based compounds, MD simulations are used to understand their conformational preferences, such as the geometry around the exocyclic double bond (Z vs. E isomers). Theoretical calculations often show that the Z-form is the more stable configuration for these types of molecules. MD simulations can further explore the stability of these conformations in different environments, such as in solution or when bound to a biological target. researchgate.net

Key parameters are analyzed from the MD trajectories to characterize the molecule's dynamic behavior. The Root Mean Square Deviation (RMSD) is calculated to assess the structural stability of the molecule throughout the simulation; a stable RMSD value over time indicates that the molecule has reached an equilibrium conformation. nih.gov The Radius of Gyration (Rg) provides insight into the compactness of the molecule, with changes in Rg indicating conformational shifts such as folding or unfolding. Furthermore, the analysis of hydrogen bond formation and lifetime, both within the molecule and with its surroundings (e.g., solvent or receptor site), is crucial for understanding the forces that stabilize specific conformations and mediate biological interactions. nih.gov

| Parameter | Description | Insight Gained | Source |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the molecule over time compared to a reference structure. | Assesses the structural stability and equilibration of the molecule during the simulation. | nih.gov |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Indicates the overall compactness and shape of the molecule and detects significant conformational changes. | |

| Hydrogen Bond Analysis | Monitors the formation, breaking, and lifetime of hydrogen bonds. | Identifies key intramolecular and intermolecular interactions that stabilize the structure and mediate binding. | nih.gov |

| Conformational Isomerism (Z/E) | Analysis of the preferred geometry around the C5 exocyclic double bond. | Determines the most stable and likely bioactive conformation of the molecule. |

V. in Vitro Biological Target Identification and Mechanistic Elucidation

Antimicrobial Research Perspectives

The emergence of multidrug-resistant bacteria necessitates the discovery of antibiotics with novel mechanisms of action. Rhodanine (B49660) derivatives have shown promise in this area, with research pointing towards mechanisms that disrupt fundamental bacterial processes. researchgate.netnih.gov

Penicillin-Binding Protein (PBP) Inhibition: PBPs are bacterial enzymes responsible for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. They are the well-established targets of β-lactam antibiotics. mdpi.com Arylalkylidene rhodanines have been identified as a novel class of non-β-lactam PBP inhibitors. nih.govnih.gov These compounds have shown inhibitory activity against various PBPs, including PBP3 and PBP2x, with some derivatives exhibiting Ki values in the 10 to 100 μM range. nih.govnih.gov The inhibition of PBPs disrupts cell wall synthesis, leading to bacterial cell death. One study noted that a benzylidene rhodanine derivative showed promising inhibition of PBP3. nih.gov

Cell Wall Integrity Disruption: The inhibition of enzymes like MurD ligase and PBPs directly impacts the synthesis and integrity of the bacterial cell wall. mdpi.comnih.gov The bactericidal activity of rhodanine derivatives against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), supports a mechanism that compromises cell wall integrity. nih.gov Some studies suggest that the antibacterial action of certain compounds involves accumulation within the bacterial cell wall and cell membrane, leading to the inhibition of multiple macromolecule syntheses and ultimately causing membrane disruption and cell rupture. mdpi.com

Studies on Antifungal Activity and Target Pathways (e.g., PMT1 mannosyl transferase)

While the rhodanine scaffold is a subject of interest in the development of novel antifungal agents, specific studies detailing the direct inhibitory activity of 5-(m-Hydroxybenzylidene)rhodanine against fungal protein mannosyl transferase 1 (PMT1) are not extensively documented in the available research. However, the broader class of rhodanine derivatives has been investigated for this purpose. For instance, rhodanine-3-acetic acid derivatives have been identified as the first inhibitors of the fungal PMT1 enzyme, which is crucial for the O-mannosylation of proteins in fungi. Inhibition of PMT1 in Candida albicans by these derivatives has been shown to induce changes in the fungus's morphology.

Research on Antimycobacterial Efficacy

The antimycobacterial potential of compounds structurally related to this compound has been an area of active investigation. Studies have focused on 5-arylidene derivatives of hydantoin (B18101) and 2-thiohydantoin, which share a similar core structure.

Various 5-arylidene-2-thiohydantoins have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. In one study, eight of these compounds demonstrated over 90% inhibition of bacterial growth in primary assays. nih.gov The most potent of these, (5Z)-5-(1,1'-biphenyl-4-ylmethylene)-2-thioxoimidazolidin-4-one, exhibited a minimum inhibitory concentration (MIC) of 0.78 µg/mL. nih.gov

Similarly, derivatives of imidazoline-4-one, another related heterocyclic structure, have been synthesized and tested against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds, particularly isoniazid (B1672263) derivatives, showed significant inhibitory activity in primary screenings. nih.gov For two of these derivatives, the MIC was less than 3.13 µg/mL. nih.gov The most promising compound, 5-(3-chlorobenzylidene)-2-(isonicotinoylhydrazino)-imidazoline-4-one, had an in vitro activity comparable to the established drug rifampin, with a MIC of 0.8 µg/mL. nih.gov However, its activity in animal models was not significant. nih.gov None of the tested compounds in this particular study showed satisfactory activity against Mycobacterium avium. nih.gov

Table 1: Antimycobacterial Activity of Related Hydantoin and Imidazoline Derivatives

| Compound Class | Test Organism | Key Findings | Reference |

|---|---|---|---|

| 5-Arylidene-2-thiohydantoins | Mycobacterium tuberculosis | (5Z)-5-(1,1'-biphenyl-4-ylmethylene)-2-thioxoimidazolidin-4-one showed a MIC of 0.78 µg/mL. | nih.gov |

| 5-(chlorobenzylidene)-2-isoniazido and 5-(chlorobenzylidene)-2-amino substituted derivatives of imidazoline-4-one | Mycobacterium tuberculosis H37Rv | 5-(3-chlorobenzylidene)-2-(isonicotinoylhydrazino)-imidazoline-4-one showed a MIC of 0.8 µg/mL. | nih.gov |

| 5-(chlorobenzylidene)-2-isoniazido and 5-(chlorobenzylidene)-2-amino substituted derivatives of imidazoline-4-one | Mycobacterium avium | No satisfactory activity was demonstrated. | nih.gov |

Antiviral Research Modalities

The rhodanine core is recognized as a "privileged scaffold" in medicinal chemistry, and its derivatives have been explored for a variety of therapeutic applications, including as antiviral agents.

Inhibition of Viral Replication Targets (e.g., HIV-1 Integrase, HCV NS5B Polymerase)

The search for effective antiviral therapies has led to the investigation of various viral enzymes as drug targets. Two such enzymes are HIV-1 integrase and Hepatitis C virus (HCV) NS5B polymerase.

HIV-1 Integrase: This enzyme is essential for the replication of the human immunodeficiency virus (HIV) as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov Because there is no equivalent enzyme in human cells, it is an attractive target for antiviral drugs. nih.gov The development of inhibitors for HIV-1 integrase has been a significant area of research, leading to the approval of several drugs. nih.govnih.gov

HCV NS5B Polymerase: This RNA-dependent RNA polymerase is crucial for the replication of the Hepatitis C virus. nih.govuw.edu The enzyme's structure is distinct from human polymerases, making it a prime target for the development of specific antiviral agents. wikipedia.org Inhibitors of NS5B can be categorized as nucleoside analogues that cause chain termination or non-nucleoside inhibitors that bind to allosteric sites on the enzyme, thereby impairing its function. uw.eduwikipedia.org Research has led to the identification of various classes of NS5B inhibitors, including benzimidazole-5-carboxamides and 5,6-dihydroxypyrimidine-4-carboxylic acids. nih.govnih.gov

While the broader class of rhodanine derivatives has been studied for antiviral properties, specific data on the direct inhibition of HIV-1 integrase or HCV NS5B polymerase by this compound is not detailed in the provided search results.

Table 2: Key Viral Enzyme Targets for Antiviral Research

| Virus | Enzyme Target | Function | Therapeutic Strategy | Reference |

|---|---|---|---|---|

| HIV-1 | Integrase | Inserts viral DNA into the host genome. | Inhibition of enzymatic activity to block viral replication. | nih.govnih.gov |

| HCV | NS5B Polymerase | Catalyzes the replication of viral RNA. | Inhibition of polymerase activity through active site or allosteric binding. | nih.govuw.eduwikipedia.org |

Mechanistic Studies against Specific Viruses (e.g., HIV-1, HSV-1/2, SARS-CoV-2)

While there is a growing body of research on the antiviral potential of rhodanine-containing compounds, specific mechanistic studies detailing the action of this compound against viruses such as HIV-1, Herpes Simplex Virus (HSV-1/2), and SARS-CoV-2 are not extensively covered in the available literature. Research has generally focused on the broader class of rhodanine derivatives, indicating their potential as antiviral agents without specifying the precise mechanisms for this particular compound.

Antiprotozoal and Antiparasitic Research

The investigation into the therapeutic applications of heterocyclic compounds has extended to their potential use against protozoal and parasitic infections. While specific studies on the antiprotozoal and antiparasitic activity of this compound were not identified in the provided search results, research into other nitrogen-containing heterocyclic compounds has shown promise. For example, hybrid molecules combining nitazoxanide (B1678950) and N-methylbenzimidazole have demonstrated potent in vitro activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov Furthermore, certain antimicrobial peptides, such as a novel piscidin 5-like type 4, have shown antiparasitic activity against the ciliate protozoan Cryptocaryon irritans. nih.gov

Algicidal Research and Ecological Applications

Harmful algal blooms pose a significant threat to aquatic ecosystems and human health. nih.gov The use of algicidal bacteria is being explored as an environmentally friendly approach to control these blooms. nih.gov These bacteria can produce extracellular compounds that inhibit the growth of harmful algae like Microcystis aeruginosa and Karenia mikimotoi. nih.govnih.gov The mechanisms of action include the induction of oxidative stress and the inhibition of photosynthesis in the algal cells. nih.gov While this is an active area of research, there were no specific studies found within the provided search results detailing the algicidal activity or ecological applications of this compound. A related compound, 5-(2-hydroxybenzylidene)rhodanine, has been utilized as a fluorogenic probe for studying membrane protein trafficking, a distinct application from algicidal activity. nih.gov

Investigation of Ligand-Receptor Interactions (e.g., PPARγ)

The investigation into the direct molecular interactions of this compound and its analogs with specific biological targets has been a subject of interest, particularly concerning the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a key regulator of adipogenesis and glucose metabolism, making it an attractive target for the development of insulin-sensitizing drugs. nih.govnih.gov Rhodanine-based compounds have been explored as potential PPARγ modulators. nih.govjjtujournals.com

A notable example comes from a high-throughput screening (HTS) campaign designed to identify novel PPARγ agonists. nih.govresearchgate.net In a screen of 16,000 synthetic compounds, a rhodanine-containing compound, identified as SH00012671, was found to bind to the PPARγ receptor. nih.gov The binding affinity was determined using a scintillation proximity assay (SPA), which measured the displacement of a known radiolabeled PPARγ ligand, [3H]BRL49653 (rosiglitazone). nih.gov The results indicated that SH00012671 displayed a binding affinity for PPARγ comparable to that of the control compound. nih.govresearchgate.net

| Compound | Binding Affinity (Ki) to PPARγ | Assay Method | Reference |

| SH00012671 | 186.7 nmol/L | Scintillation Proximity Assay (SPA) | nih.gov |

Despite this promising molecular binding, SH00012671 was subsequently found to be inactive in cell-based assays designed to measure PPARγ-mediated gene transcription and adipogenesis in 3T3-L1 pre-adipocyte cells. nih.gov This discrepancy between molecular binding and cellular activity is a common challenge in drug discovery and can often be an indication of non-productive binding or potential assay interference. Further research on a series of synthesized rhodanine derivatives, based on the core structure of the initial hit, did yield compounds with agonist activities in both co-transfection and pre-adipocyte differentiation assays. nih.gov This suggests that while the rhodanine scaffold can be directed to interact with the PPARγ ligand-binding domain, specific structural modifications are necessary to elicit a functional cellular response. nih.gov

Assessment of Pan-Assay Interference Compound (PAINS) Liability and Non-Specific Binding Mechanisms

The rhodanine moiety, a core structural feature of this compound, is widely recognized as a classic Pan-Assay Interference Compound (PAINS). nih.govwikipedia.orgnih.gov PAINS are compounds that frequently appear as "hits" in high-throughput screening (HTS) campaigns due to their tendency to interfere with assay technologies rather than through specific, selective interaction with the biological target. wikipedia.orgtaylorandfrancis.com This often leads to false-positive results, consuming significant time and resources in fruitless optimization efforts. nih.govresearchgate.net

The substructure of this compound, specifically the alkylidene rhodanine group, is one of the most commonly flagged and problematic PAINS substructures. nih.govacs.org Several mechanisms have been proposed for the promiscuous, non-specific activity of rhodanine-containing compounds:

Chemical Reactivity: The rhodanine ring contains a reactive exocyclic double bond, making it a potential Michael acceptor. nih.gov This allows it to form covalent bonds with nucleophilic residues (such as cysteine) on various proteins, leading to non-specific and often irreversible inhibition.

Aggregation: Rhodanine derivatives have been shown to form aggregates in solution. nih.gov These aggregates can sequester and denature proteins or interfere with assay signals (e.g., fluorescence or absorbance), leading to an apparent biological activity that is not target-specific. Assays run in the presence of detergents are often used to mitigate this, but this is not always sufficient. nih.gov

Photometric Interference: Many rhodanine derivatives are colored, which can directly interfere with colorimetric or fluorometric assay readouts. nih.gov

Non-Specific Binding: Beyond covalent interactions and aggregation, the physicochemical properties of these compounds can promote non-specific binding. Factors such as hydrophobicity and the potential for hydrogen bonding can lead to low-affinity, non-stoichiometric interactions with numerous off-target proteins. nih.govbiorxiv.org The molecular shape of a compound has also been correlated with its tendency to engage in non-specific binding. rsc.org

The reputation of rhodanines as frequent hitters and PAINS is well-documented in medicinal chemistry literature. nih.gov Because of their lack of selectivity, challenging structure-activity relationships, and potential for non-specific modes of action, they are generally considered non-progressible scaffolds in drug discovery programs. nih.govnih.gov

Vi. Structure Activity Relationship Sar and Rational Design Paradigms

Influence of Substituents on the Benzylidene Moiety

The benzylidene portion of the molecule is a critical site for modification, where changes in substituents can dramatically alter the compound's interaction with biological targets.

The position of the hydroxyl (-OH) group on the benzylidene ring is a key determinant of biological activity and selectivity. In studies on HIV-1 integrase inhibitors, the placement of a hydroxyl group on the aryl ring (substructure A) was found to improve selectivity towards strand transfer inhibition. mdpi.com This enhancement is theorized to result from the formation of stabilizing hydrogen bonds within the active site of the enzyme. mdpi.com While direct comparative studies focusing solely on the ortho, meta, and para positions of the hydroxyl group on 5-benzylidenerhodanine (B7764880) are not extensively detailed in the provided context, the activity of the meta-substituted title compound underscores the importance of this specific substitution pattern. The electronic and steric properties conferred by the meta-positioning likely play a crucial role in establishing optimal interactions with target proteins.

The electronic nature of substituents on the aryl ring significantly impacts the inhibitory activity of rhodanine (B49660) derivatives. Research on HIV-1 integrase inhibitors revealed that electron-withdrawing groups, such as chloro (Cl), bromo (Br), and nitro (NO₂), on the benzylidene ring led to increased activity. nih.gov Conversely, the introduction of electron-donating groups on this part of the molecule was not favorable for enzyme binding. nih.gov However, in a different series of analogs, an electron-donating methoxy (B1213986) group on the aryl ring was found to be important for inhibitory activity. nih.gov

Steric factors also play a pivotal role. The introduction of bulky substituents can have a detrimental effect on activity. For instance, replacing iodine atoms with bulky tert-butyl groups on the benzylidene ring resulted in a drastic loss of activity, attributed to an inversion of the rhodanine ring's binding orientation, which prevents crucial interactions with the target enzyme's active site. nih.gov Similarly, another study noted that increasing the mass of an aryl substituent led to a decrease in cytotoxic activity against the MCF-7 breast cancer cell line. mdpi.comnih.gov Structure-activity relationship studies have indicated that, regardless of the substituent's hydrophilic or hydrophobic nature, activity tends to decrease as the size of the group increases, likely due to steric hindrance. mdpi.com

| Substituent Type | Effect on Activity | Example | Target/Assay | Citation |

| Electronic | ||||

| Electron-Withdrawing | Increased Activity | Cl, Br, NO₂ | HIV-1 Integrase | nih.gov |

| Electron-Donating | Decreased Activity | - | HIV-1 Integrase | nih.gov |

| Electron-Donating | Increased Activity | Methoxy | HIV-1 Integrase | nih.gov |

| Steric | ||||

| Bulky Groups | Decreased Activity | tert-Butyl | HIV-1 Integrase | nih.gov |

| Increased Mass | Decreased Activity | Larger Aryl Groups | MCF-7 Cytotoxicity | mdpi.comnih.gov |

| Increased Size | Decreased Activity | Various Groups | General Anticancer | mdpi.com |

Role of N-3 Substitution in Modulating Activity and Selectivity

The nitrogen atom at position 3 (N-3) of the rhodanine ring is a highly reactive and crucial site for modification, significantly influencing the resulting compound's pharmacological profile. ekb.egf1000research.com The introduction of various substituents at this position can modulate both potency and selectivity.

For example, in a series of rhodanine-3-carboxyalkyl acids, the type of carboxyalkyl group at the N-3 position was a determining factor for antibacterial activity. nih.gov Derivatives of rhodanine-3-propionic acid showed the highest activity against Gram-positive bacteria, suggesting that the length and nature of the alkyl chain are critical. nih.gov

In the context of anticancer activity, introducing an acidic moiety, particularly an acetic acid group, at the N-3 position can have a significant positive impact on cytotoxicity. mdpi.com Studies on N-substituted rhodanines as potential anticancer agents showed that compounds with small groups like -CH₂COOH or -CH(CH₃)COOH at the N-3 position exhibited good antiproliferative activity. mdpi.com However, further enlarging the substituent to isopropyl, carboxyethyl, or benzyl (B1604629) groups led to a two- or three-fold decrease in activity, reinforcing the concept that steric bulk at this position is often detrimental. mdpi.com Generally, the simultaneous substitution at both the N-3 and C-5 positions of the rhodanine ring tends to increase anticancer activity compared to monosubstituted derivatives. nih.gov

| N-3 Substituent | Effect on Activity | Target/Assay | Citation |

| Carboxymethyl (-CH₂COOH) | Good Activity | K562 Leukemia Cells | mdpi.com |

| Carboxyethyl | Decreased Activity | K562 Leukemia Cells | mdpi.com |

| Isopropyl | Decreased Activity | K562 Leukemia Cells | mdpi.com |

| Benzyl | Decreased Activity | K562 Leukemia Cells | mdpi.com |

| Rhodanine-3-propionic acid | Highest Activity | Gram-positive Bacteria | nih.gov |

| 2-Chlorophenyl | Significant Activity | MCF-7 Breast Cancer Cells | mdpi.com |

| 3-Cyclohexyl | Decreased Activity | MCF-7 Breast Cancer Cells | mdpi.com |

| 3-Benzyl | Decreased Activity | MCF-7 Breast Cancer Cells | mdpi.com |

Impact of Modifications to the Rhodanine Ring Core

The rhodanine ring itself is a dynamic scaffold that can be modified to alter its properties. researchgate.net While positions N-3 and C-5 are the most common sites for derivatization, modifications to the core structure, such as creating bioisosteres, can also lead to compounds with novel activities. ekb.egnih.gov One common bioisosteric replacement for the rhodanine core is the 2,4-thiazolidinedione (B21345) (TZD) nucleus. nih.gov However, in comparative studies of antibacterial agents, rhodanine derivatives were generally found to be more active than their analogous TZD counterparts. nih.gov

Design Strategies for Enhanced Potency and Selectivity

The development of potent and selective rhodanine-based inhibitors relies on several rational design strategies. One effective approach is pharmacophore hybridization, which involves combining the rhodanine scaffold with other known pharmacophores to create hybrid molecules with improved or novel activities. nih.govresearchgate.net This strategy has been used to design potent antitumor agents by linking the rhodanine ring to other structures with known efficacy. nih.gov

Another key strategy is to introduce specific chemical moieties that can exploit unique features of the target's binding site to enhance selectivity. For example, in designing inhibitors for human carbonic anhydrase (hCA), linking a benzenesulfonamide (B165840) group (a known zinc-binding group) to the rhodanine scaffold resulted in potent and selective inhibitors against specific hCA isoforms. nih.gov Similarly, introducing a hydroxyl group on the benzylidene ring improved selectivity for HIV-1 integrase by facilitating hydrogen bond formation. mdpi.com

Computational methods, such as Density Functional Theory (DFT) and 3D-QSAR analysis, are increasingly used to understand the molecular and electronic features that govern biological activity. nih.govacs.org These computational tools allow for the rational design of second-generation inhibitors with improved potency and the ability to overcome drug resistance. mdpi.comacs.org By analyzing how different substitutions affect the molecule's properties, researchers can predict which modifications are most likely to lead to more effective and selective drug candidates. nih.gov

Vii. Emerging Research Avenues and Future Directions

Development of Advanced Synthetic Strategies for Complex Derivatives

The versatility of the rhodanine (B49660) core allows for extensive chemical modification, which is a primary focus of ongoing research. tandfonline.comnih.gov The most common and effective strategy for creating novel rhodanine derivatives involves introducing a wide variety of substituents at the C-5 and N-3 positions of the rhodanine ring. nih.gov

The Knoevenagel condensation is a foundational method for synthesizing 5-substituted derivatives, reacting rhodanine with various aldehydes. researchgate.netmdpi.comresearchgate.net More advanced strategies now focus on creating complex hybrids and conjugates to enhance biological activity and target specificity. For instance, researchers have successfully synthesized hybrids of rhodanine with other biologically active molecules like neocryptolepine and indole, as well as creating N-rhodanine glycoside derivatives. mdpi.comnih.govnih.gov These complex molecules are designed to interact with multiple biological targets or to improve pharmacokinetic properties. mdpi.comnih.gov The synthesis of indole-containing rhodanines, for example, has produced compounds that show promising activity against the aggregation of both tau and α-synuclein proteins, which are implicated in neurodegenerative diseases. nih.gov

Table 1: Advanced Synthetic Strategies for Rhodanine Derivatives

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Hybrid Molecule Synthesis | Covalently linking the rhodanine scaffold to another pharmacophore or bioactive molecule. | Synthesis of neocryptolepine–rhodanine hybrids for antiproliferative activity. | mdpi.com |

| Glycosylation | Attaching sugar moieties to the rhodanine core, typically at the N-3 position. | Creation of N-rhodanine glycosides as potential DNA intercalating and Topo II inhibiting anticancer agents. | nih.gov |

| Multi-component Reactions | Combining three or more reactants in a single step to rapidly generate molecular diversity. | The Groebcke–Blackburn–Bienaymé reaction has been used for on-the-fly synthesis of compound libraries for screening. | rsc.org |

| Structural Combination | Designing molecules that incorporate features from different known inhibitors or binding motifs. | Combining indole and rhodanine pharmacophores to create dual inhibitors of tau and α-synuclein oligomers and fibrils. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and are poised to significantly impact the design of novel rhodanine derivatives. nih.govelifesciences.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns that are not apparent to human researchers. youtube.com

For rhodanine-based compounds, ML models can be used to develop Quantitative Structure-Activity Relationships (QSAR), which predict the biological activity of new, unsynthesized molecules. meilerlab.org This allows chemists to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. youtube.com Generative models in AI can even design entirely new rhodanine derivatives in silico that are optimized for specific properties, such as high potency against a target or low predicted toxicity. youtube.comyoutube.com Furthermore, AI is being used to accelerate the design and understanding of protein targets, which in turn facilitates the structure-based design of new rhodanine inhibitors. nih.govelifesciences.org

High-Throughput Screening (HTS) and Virtual High-Throughput Screening (VHTS) Exploration

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds against a specific biological target. nih.govufl.edu This technology is crucial for exploring the vast chemical space of possible rhodanine derivatives. rsc.org Cell-based HTS assays can identify compounds that modulate cellular pathways or phenotypes, providing valuable hits for further development. nuvisan.com

Complementing physical screening, Virtual High-Throughput Screening (VHTS) uses computational methods to screen massive digital libraries of compounds against a target protein's 3D structure. meilerlab.orgbiotech-asia.org This in silico approach is significantly faster and less expensive than HTS. meilerlab.org VHTS can be broadly categorized into structure-based methods, like molecular docking, and ligand-based methods, such as pharmacophore modeling and QSAR. meilerlab.org The integration of VHTS and HTS, where virtual screening is used to select a smaller, more promising set of compounds for physical testing, has been shown to significantly increase the efficiency and hit rate of the discovery process. csmres.co.uk

Table 2: Comparison of HTS and VHTS in Drug Discovery

| Feature | High-Throughput Screening (HTS) | Virtual High-Throughput Screening (VHTS) |

|---|---|---|

| Methodology | Automated physical testing of large compound libraries in biological assays (e.g., enzymatic, cell-based). | Computational screening of digital compound libraries using methods like molecular docking and pharmacophore modeling. |

| Speed | Can screen thousands to millions of compounds over weeks or months. | Can screen millions of compounds in days to weeks. |

| Cost | High, due to reagents, equipment, and compound library maintenance. | Low, primarily computational costs. |

| Compound Requirement | Requires physical samples of all compounds to be tested. | Requires only the 2D or 3D digital structure of compounds. |

| Output | Direct experimental data on compound activity ("hits"). | A ranked list of compounds predicted to be active. |

| Primary Advantage | Provides direct empirical evidence of biological activity. | Cost-effective and rapid exploration of vast chemical space. |

Addressing Challenges in Specificity and Off-Target Effects

A significant challenge in the development of rhodanine-based drugs is ensuring target specificity. The 5-ene-rhodanine substructure, characterized by an α,β-unsaturated carbonyl system, is a Michael acceptor. researchgate.net This feature can lead to covalent and often non-specific interactions with biological nucleophiles, such as cysteine residues in proteins. Consequently, these compounds are frequently flagged as Pan Assay Interference Compounds (PAINS), which are known to produce false-positive results in HTS assays. researchgate.net

Future research must rigorously address this issue. It is crucial to experimentally validate that the biological activity of a rhodanine derivative is due to specific, on-target binding rather than non-specific reactivity or assay interference. researchgate.net While the Michael acceptor functionality presents a challenge, it can also be an opportunity for designing potent covalent inhibitors if selectivity can be achieved. researchgate.net Strategies to improve specificity include modifying the electronics of the benzylidene ring, altering substituents on the rhodanine core to create more specific non-covalent interactions, and conducting comprehensive off-target profiling.

Exploration of New Biological Targets and Pathways

Rhodanine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and antiviral effects. tandfonline.comnih.gov This versatility stems from their ability to interact with a diverse array of protein targets. nih.gov Past research has identified numerous targets, including various protein kinases (e.g., Pim-1, EGFR), DNA gyrase B, and DNA Topoisomerase II. tandfonline.comresearchgate.netnih.govacs.org

A major future direction is the systematic exploration for new biological targets. Initiatives like "Target 2035" aim to develop chemical probes for every protein in the human proteome to better understand their function. scienceopen.comnih.gov The rhodanine scaffold is an excellent starting point for developing such probes, particularly for exploring the "dark proteome"—the large number of proteins with unknown functions. nih.gov Recent studies have already expanded the target landscape to include proteins involved in neurodegeneration, such as α-synuclein and tau, highlighting the potential for rhodanines in new therapeutic areas. nih.gov

Table 3: Selected Biological Targets of Rhodanine Derivatives

| Biological Target | Therapeutic Area | Reference |

|---|---|---|

| Pim-1 Kinase | Cancer | researchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | acs.org |

| DNA Topoisomerase II (Topo II) | Cancer | nih.gov |

| α-synuclein and Tau proteins | Neurodegenerative Diseases | nih.gov |

| DNA Gyrase B | Bacterial Infections | tandfonline.com |

Application in Novel Analytical and Bio-Sensing Technologies

Beyond therapeutics, rhodanine derivatives possess properties that make them suitable for novel analytical and bio-sensing applications. Some derivatives have been used for the detection of metal ions like silver, mercury, and lead. mdpi.com

A particularly exciting development is the use of hydroxybenzylidene rhodanine chromophores in chemogenetic biosensing. nih.gov These dyes are fluorogenic, meaning they are essentially non-fluorescent in solution but become brightly fluorescent upon binding to a specific protein partner. nih.gov This principle is the basis for the Fluorescence-Activating and Absorption-Shifting Tag (FAST) system. nih.govnih.gov In this system, a small, 14 kDa protein tag (FAST) is genetically fused to a protein of interest. When a cell-permeable hydroxybenzylidene rhodanine dye is added, it binds to the FAST tag, causing a dramatic increase in fluorescence and allowing for real-time imaging of the tagged protein in living cells without the need for wash-out steps. nih.gov This technology has been engineered to create biosensors that can detect protein-protein interactions and other cellular events, opening new avenues for studying cell biology with high precision. nih.gov

Q & A

Q. What are the standard synthetic protocols for 5-(m-Hydroxybenzylidene)rhodanine, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via a condensation reaction between rhodanine and m-hydroxybenzaldehyde. A common method involves ammonium acetate as a catalyst in acetic acid under reflux (80–85°C) . Microwave-assisted synthesis using ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) in water has been reported to improve reaction efficiency, reducing time from hours to minutes while maintaining yields >85% . Purity is validated via melting point analysis, ¹H NMR, and elemental analysis (C, H, N ±0.2%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

Key techniques include:

- ¹H NMR : To confirm the presence of the benzylidene proton (δ ~7.5–8.5 ppm) and hydroxyl group (δ ~10–12 ppm) .

- FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹), C=S (~1200 cm⁻¹), and aromatic C-H (~3000 cm⁻¹) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity (>95%) .

Q. How are antimicrobial activities of this compound derivatives evaluated in vitro?

Studies follow CLSI guidelines:

Q. What role does this compound play in spectrophotometric metal ion detection?

The compound forms stable complexes with transition metals (e.g., Au³⁺, Cu²⁺) at pH 2–4, enabling colorimetric detection. For example, immobilized derivatives on solid sorbents show selective binding to Au³⁺ with a detection limit of 0.1 ppm .

Advanced Research Questions

Q. How do structural modifications at the rhodanine C-5 position affect biological activity and selectivity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity (MIC ~1.95 µg/mL) but reduces solubility. Conversely, carboxyl groups (-COOH) improve water solubility but may abolish P-gp modulation in cancer cells .

- Linker optimization : A 1,4-phenylene spacer between the rhodanine and arylidene moieties improves binding to HCV polymerase via hydrogen bonding (ΔG = -9.2 kcal/mol) .

Q. What computational strategies are employed to predict the binding affinity of this compound derivatives?

- Molecular docking : Used to simulate interactions with targets like DNA gyrase B (PDB: 1KZN). Derivatives with a hydroxyl group show stronger hydrogen bonding with Arg76 .

- CoMFA models : Correlate 3D electrostatic fields with PPARγ agonism, revealing that carboxyethyl groups enhance binding (r² = 0.89) .

Q. How can researchers address contradictions in reported biological activities across studies?

Discrepancies often arise from variations in:

- Assay conditions : pH, solvent (DMSO vs. aqueous buffers), and cell lines (HeLa vs. MCF-7) .

- Structural analogs : Minor changes (e.g., iodobenzylidene vs. hydroxybenzylidene) significantly alter antioxidant and anticancer mechanisms .

Q. What methodologies optimize the selectivity of this compound derivatives for multidrug-resistant (MDR) cancer cells?

- P-gp modulation : Derivatives lacking carboxyl groups inhibit P-gp efflux pumps (IC₅₀ = 20 µM) in MDR KB-V1 cells, enhancing chemosensitivity .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in rhodanine-treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.